N-(1H-benzimidazol-2-ylmethyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
Description
This compound is a hybrid molecule combining a 4-methyl-2-oxo-coumarin core with a benzimidazole moiety linked via an acetamide bridge. The coumarin scaffold is renowned for its pharmacological properties, including anticoagulant, anti-inflammatory, and anticancer activities .
Properties
Molecular Formula |
C20H17N3O4 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide |
InChI |
InChI=1S/C20H17N3O4/c1-12-8-20(25)27-17-9-13(6-7-14(12)17)26-11-19(24)21-10-18-22-15-4-2-3-5-16(15)23-18/h2-9H,10-11H2,1H3,(H,21,24)(H,22,23) |
InChI Key |
QORKZRNBVGBJLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 7-Hydroxy-4-methylcoumarin
The chromenyl group is synthesized via the Pechmann condensation, optimized for industrial scalability. Resorcinol and ethyl acetoacetate react in the presence of a solid acid catalyst (e.g., sulfuric acid-immobilized diatomite) at 80–100°C for 2–4 hours. This method achieves yields of 85–90% with high purity (Table 1).
| Parameter | Value |
|---|---|
| Reactants | Resorcinol, ethyl acetoacetate |
| Catalyst | H₂SO₄-diatomite |
| Temperature | 80–100°C |
| Reaction Time | 2–4 hours |
| Yield | 85–90% |
| Purity (HPLC) | >98% |
Preparation of 2-(Chloromethyl)-1H-benzimidazole
The benzimidazole core is synthesized via cyclocondensation of 1,2-phenylenediamine with trichloroacetyl isocyanate under mild conditions. The reaction proceeds at −10°C in dichloromethane, yielding N-(1H-benzimidazol-2-yl)trichloroacetamide, which is subsequently reduced to the amine and alkylated with methyl iodide (Scheme 1).
Key Reaction Conditions :
Stepwise Assembly of the Target Compound
Functionalization of 7-Hydroxy-4-methylcoumarin
The hydroxyl group at position 7 of the chromenyl moiety is etherified using chloroacetyl chloride in anhydrous dichloromethane. Triethylamine (2.5 eq) is added to scavenge HCl, and the reaction is stirred at 0°C for 1 hour, yielding 2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide (85% yield).
Coupling of Benzimidazole and Acetamide Units
The benzimidazole-methylamine intermediate is coupled with the chloroacetylated chromenyl derivative via nucleophilic substitution. Potassium iodide (1.2 eq) in dimethylformamide (DMF) facilitates the reaction at 60°C for 6 hours, achieving a 78% yield.
Optimized Conditions :
-
Solvent : DMF
-
Base : Triethylamine (3 eq)
-
Catalyst : KI (1.2 eq)
-
Temperature : 60°C
-
Reaction Time : 6 hours
Alternative Methodologies and Comparative Analysis
One-Pot Sequential Coupling
A streamlined approach involves in situ generation of the acetamide linker. 2-(Aminomethyl)-1H-benzimidazole is reacted with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid using DCC/HOBt as coupling agents. This method reduces purification steps but requires stringent stoichiometric control (Table 2).
Computational Validation of Reaction Pathways
Density functional theory (DFT) studies at the M062X/6-311G(d,p) level confirm the isoenergetic nature of regioisomers during benzimidazole formation. NBO analysis reveals stabilizing interactions (e.g., LP(N) → σ*(C-O)) that guide selective acetamide bond formation.
Challenges and Optimization Strategies
Regioselectivity in Benzimidazole Alkylation
Alkylation of the benzimidazole nitrogen often produces N1/N3 regioisomers. Protective group strategies (e.g., tosyl chloride) direct substitution to the N1 position, improving selectivity to 9:1 (N1:N3).
Solvent and Catalyst Selection
Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in coupling steps but may degrade acid-sensitive intermediates. Catalytic KI mitigates halide displacement side reactions, improving yields by 15–20%.
Industrial-Scale Production Considerations
Green Chemistry Adaptations
Mechanochemical synthesis using ball milling reduces solvent waste. Ethyl acetate/water biphasic systems enable efficient extraction, achieving 90% recovery of unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or coumarin moieties.
Reduction: Reduction reactions could potentially modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions could occur, especially at reactive sites on the benzimidazole or coumarin rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents could be employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with benzimidazole structures exhibit notable antimicrobial activity. The compound has been evaluated for its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as fungi.
- Study Findings :
- A study demonstrated that derivatives of benzimidazole exhibited significant antimicrobial effects, with minimum inhibitory concentrations (MIC) ranging from 1.27 µM to 2.65 µM against tested strains .
- The presence of specific functional groups enhances the antimicrobial potential, suggesting that modifications to the benzimidazole core can lead to improved activity .
Anticancer Activity
The anticancer potential of N-(1H-benzimidazol-2-ylmethyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has been explored through various studies:
- Case Studies :
- In vitro studies have shown that compounds related to this structure can inhibit the growth of human colorectal carcinoma cell lines (HCT116), with some derivatives demonstrating IC50 values lower than established chemotherapeutics like 5-fluorouracil (5-FU) .
- The anticancer mechanisms are thought to involve the induction of apoptosis and cell cycle arrest, making these compounds valuable candidates for further development .
Mechanistic Insights
The mechanism of action for this compound involves targeting specific enzymes and pathways critical for cancer cell survival:
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide would depend on its specific biological target. For example:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking its activity.
Receptor Interaction: It could interact with cell surface receptors, modulating signal transduction pathways.
DNA Intercalation: The compound might intercalate into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
- Molecular Weight : The benzimidazole hybrid (estimated ~377.4 g/mol, ) is heavier than analogs like 4ca (309.10 g/mol) due to the benzimidazole moiety.
- Solubility : Acetamide derivatives with aromatic substituents (e.g., m-tolyl) exhibit moderate solubility in polar aprotic solvents (DMF, DMSO), whereas benzimidazole hybrids may require co-solvents for bioavailability.
Key Research Findings and Trends
Structure-Activity Relationship (SAR) :
- Substituents on the acetamide nitrogen (e.g., benzimidazole vs. hydrazide) dictate bioactivity. Electron-withdrawing groups enhance AChE inhibition .
- The 4-methyl-2-oxo-coumarin core is critical for UV absorption and fluorescence, aiding in bioimaging applications .
Pharmacological Potential: Benzimidazole-coumarin hybrids are understudied but promising for dual-target therapies (e.g., AChE and COX-2 inhibition) . Analogs with trifluoromethyl groups (e.g., 4cf, ) show improved metabolic stability .
Biological Activity
N-(1H-benzimidazol-2-ylmethyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a synthetic compound that combines a benzimidazole moiety with a chromenyl group. This hybrid structure is of significant interest in medicinal chemistry due to the pharmacological properties associated with both components. Benzimidazole derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This structure incorporates:
- A benzimidazole ring, which contributes to various biological activities.
- A chromenyl moiety, known for its antioxidant properties.
Anticancer Activity
Recent studies have highlighted the cytotoxic potential of benzimidazole derivatives against various cancer cell lines. For instance, compounds similar to this compound have shown significant activity against leukemia cell lines such as K562 and HL60, with IC50 values indicating effective inhibition of cell proliferation .
Neuroprotective Effects
The compound has also been evaluated for its neuroprotective effects, particularly in models of oxidative stress-induced neuroinflammation. Studies indicate that derivatives containing the benzimidazole scaffold can attenuate neuronal damage and reduce microglial activation, which is pivotal in neurodegenerative diseases .
Antimicrobial Activity
Benzimidazole derivatives exhibit broad-spectrum antimicrobial properties. In a comparative study, compounds similar to this compound showed promising results against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 | |
| Escherichia coli | 16 | |
| Pseudomonas aeruginosa | 32 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of DNA Synthesis : Benzimidazole derivatives often interfere with DNA replication in cancer cells.
- Antioxidant Activity : The chromenyl component may contribute to reducing oxidative stress, thereby protecting neuronal cells.
- Microbial Cell Wall Disruption : The structural features may allow these compounds to penetrate bacterial cell walls effectively.
Case Studies
A study conducted on the neuroprotective effects of benzimidazole derivatives revealed that compounds similar to N-(1H-benzimidazol-2-ylmethyl)-2-[...]-acetamide significantly reduced markers of oxidative stress in vitro. The findings suggest potential therapeutic applications in treating neurodegenerative disorders .
Q & A
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of the coumarin-benzimidazole linkage (e.g., singlet for methyl groups at δ 2.4 ppm, aromatic protons in the 6.8–7.5 ppm range) .
- HPLC-MS : Quantifies purity (>98%) and detects hydrolytic degradation products under stress conditions (e.g., acidic/basic hydrolysis) .
- FT-IR : Validates carbonyl stretches (C=O at ~1700 cm⁻¹) and ether linkages (C-O-C at ~1250 cm⁻¹) .
How can researchers design preliminary biological activity assays for this compound?
Q. Basic
- In Vitro Screening :
- Dose-Response Curves : Test concentrations from 1–100 μM in triplicate to establish EC₅₀/IC₅₀ .
- Cell Viability : Perform MTT assays on human fibroblast lines (e.g., NIH/3T3) to assess cytotoxicity .
What mechanistic insights can be gained from studying the compound’s reactivity under varying conditions?
Q. Advanced
- Acid/Base Stability : Hydrolyze the acetamide bond in 0.1M HCl/NaOH at 60°C, followed by LC-MS to identify degradation pathways (e.g., cleavage of the coumarin-benzimidazole bond) .
- Oxidative Reactions : Treat with H₂O₂ or mCPBA to study sulfoxide/sulfone formation in the benzimidazole moiety, monitored via ¹H NMR .
- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict reactive sites and transition states for nucleophilic attacks .
How can computational methods optimize the compound’s pharmacokinetic properties?
Q. Advanced
- ADMET Prediction : Tools like SwissADME assess logP (aim for 2–3 for oral bioavailability) and blood-brain barrier permeability .
- Docking Studies : AutoDock Vina simulates binding to targets (e.g., COX-2 PDB: 5KIR) to prioritize derivatives with lower binding energies (<−8 kcal/mol) .
- QSAR Models : Train models on datasets of coumarin-benzimidazole hybrids to correlate structural features (e.g., substituent electronegativity) with bioactivity .
How should researchers address contradictions in biological activity data across studies?
Q. Advanced
- Assay Reprodubility : Validate results using orthogonal methods (e.g., fluorescence-based vs. colorimetric COX-2 assays) .
- Structural Analog Comparison : Compare IC₅₀ values of derivatives (e.g., 4-methyl vs. 4-ethyl coumarin) to identify substituent effects .
- Meta-Analysis : Aggregate data from PubChem and peer-reviewed studies (e.g., Med. Chem. Res. 24:1546–1557) to assess trends in bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
